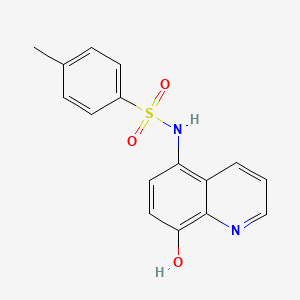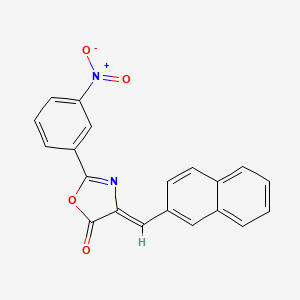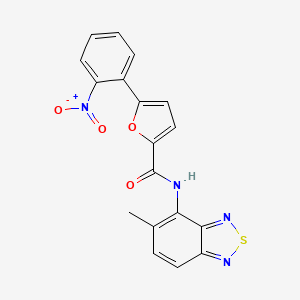![molecular formula C23H37N3O2 B11566641 N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11566641.png)
N-(4-{[(2E)-2-octylidenehydrazinyl]carbonyl}phenyl)octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a synthetic organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of an octylidene group attached to a hydrazinecarbonyl moiety, which is further connected to a phenyl ring substituted with an octanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves the condensation of 4-aminobenzoylhydrazone with octanal under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated purification systems can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine or amine derivatives.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride, along with the desired electrophile.
Major Products:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
科学的研究の応用
N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antiviral agent. Its hydrazinecarbonyl moiety is known to interact with various biological targets, making it a candidate for drug development.
Material Science: The compound’s unique structure allows it to be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound is used as a probe to study enzyme interactions and metabolic pathways in biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into the active sites of target molecules, disrupting their normal function and exerting its biological effects.
類似化合物との比較
- N-(4-{N’-[(1E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE
- N-(4-{N’-[(1E)-1-(4-CYCLOHEXANEAMIDOPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDO)IMINO]ETHYL]PHENYL}CYCLOHEXANECARBOXAMIDE
Comparison: N-(4-{N’-[(1E)-OCTYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is unique due to its specific octylidene and octanamide substituents, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C23H37N3O2 |
|---|---|
分子量 |
387.6 g/mol |
IUPAC名 |
4-(octanoylamino)-N-[(E)-octylideneamino]benzamide |
InChI |
InChI=1S/C23H37N3O2/c1-3-5-7-9-11-13-19-24-26-23(28)20-15-17-21(18-16-20)25-22(27)14-12-10-8-6-4-2/h15-19H,3-14H2,1-2H3,(H,25,27)(H,26,28)/b24-19+ |
InChIキー |
VABNXVDPQUZDBW-LYBHJNIJSA-N |
異性体SMILES |
CCCCCCC/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
正規SMILES |
CCCCCCCC=NNC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-cyclohexylethyl)-1-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11566559.png)

![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)propan-1-one](/img/structure/B11566565.png)
![(3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11566574.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566575.png)
![1-{2-[4-(Dimethylamino)phenyl]-3-(phenylsulfonyl)imidazolidin-1-yl}-2,2,2-trifluoroethanone](/img/structure/B11566579.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566583.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11566585.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11566597.png)
![4-[(E)-[(4-Methyl-3-nitrophenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11566600.png)


![12-(4-fluorophenyl)-3-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11566616.png)
![3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11566619.png)
